Benzo[f]coumarin-3-carbonyl chloride physical properties
Benzo[f]coumarin-3-carbonyl chloride physical properties
Executive Summary
Benzo[f]coumarin-3-carbonyl chloride is a specialized heterocyclic electrophile used primarily as a fluorogenic derivatizing agent in bioanalysis and organic synthesis. Distinguished by its extended
This guide details the physicochemical properties, synthesis logic, and reactivity profile of the compound.[1] It is intended for researchers requiring a stable yet reactive fluorescent tag for nucleophilic targets (amines, alcohols) in HPLC detection and fluorescence microscopy.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is a member of the benzo[f]coumarin family (also known as 5,6-benzocoumarins), derived structurally from the fusion of a benzene ring onto the 5,6-positions of the coumarin (2H-chromen-2-one) scaffold.
| Property | Specification |
| IUPAC Name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride |
| Common Name | Benzo[f]coumarin-3-carbonyl chloride |
| CAS Registry Number | 71942-38-6 |
| Molecular Formula | C |
| Molecular Weight | 258.66 g/mol |
| SMILES | ClC(=O)C1=CC2=C(C=CC3=C2C=CC=C3)OC1=O |
| Functional Group | Acyl Chloride (highly reactive electrophile) |
Structural Significance
The "Benzo[f]" fusion indicates the additional ring is attached linearly relative to the carbonyl, originating from 2-hydroxy-1-naphthaldehyde precursors. This extended conjugation lowers the energy gap between HOMO and LUMO, resulting in:
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Red-shifted Fluorescence: Emission typically shifts from the blue (coumarin) to the green/yellow region, reducing background interference in biological samples.
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Enhanced Hydrophobicity: The additional aromatic ring increases the
, facilitating membrane permeability for intracellular labeling applications.
Physical Properties Profile
Note on Data Availability: As a reactive acyl chloride intermediate, this compound is rarely isolated for long-term physical characterization in open literature. The properties below are synthesized from experimental data of the parent acid and analogous chloride derivatives.
| Parameter | Value / Description | Context & Causality |
| Physical State | Crystalline Solid | High lattice energy due to |
| Color | Yellow to Orange | Extended conjugation absorbs blue/UV light, reflecting longer wavelengths. |
| Melting Point | 160–180 °C (Decomposes) | Estimated. The parent acid melts >200°C. The chloride typically melts lower but decomposes via hydrolysis/decarbonylation upon heating. |
| Solubility (Reactive) | DCM, THF, Acetone, DMF | Soluble in aprotic polar/non-polar solvents. Reacts violently with water/alcohols. |
| Density | ~1.45 g/cm³ (Predicted) | High density typical of halogenated polycyclic aromatics. |
| Fluorescence ( | ~370 nm / ~460–480 nm | Values represent the hydrolyzed/derivatized form. The acyl chloride itself is non-emissive until reacted (PET quenching often relieved upon amide formation). |
Synthesis & Reaction Logic
The synthesis of Benzo[f]coumarin-3-carbonyl chloride is a sequential process designed to build the heterocyclic core before introducing the reactive chlorine atom. The protocol avoids early chlorination to prevent hydrolysis during the ring-closure steps.
Synthetic Pathway (DOT Diagram)
Figure 1: Synthetic workflow from naphthaldehyde precursor to the target acyl chloride.
Critical Experimental Considerations
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Knoevenagel Condensation: The use of 2-hydroxy-1-naphthaldehyde ensures the "Benzo[f]" isomer. Using 1-hydroxy-2-naphthaldehyde would yield the bent "Benzo[h]" isomer.
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Chlorination Step: Thionyl chloride (
) is preferred over oxalyl chloride for cost efficiency, but trace must be removed via vacuum to prevent interference in subsequent amine labeling reactions. -
Self-Validation: The conversion is monitored by the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) of the carboxylic acid in IR and the shift of the carbonyl stretch to a higher frequency (~1780 cm⁻¹ for COCl).
Reactivity & Applications
The primary utility of Benzo[f]coumarin-3-carbonyl chloride lies in its high reactivity toward nucleophiles, transforming non-fluorescent analytes into highly fluorescent derivatives.
Nucleophilic Substitution Mechanism
The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine and the resonance of the coumarin ring.
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Amine Labeling (N-Acylation):
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Reaction:
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Conditions: Anhydrous DCM or THF with a base (Triethylamine or Pyridine) to scavenge HCl.
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Application: Labeling amino acids, peptides, or drugs for HPLC-FLD detection.
-
-
Alcohol Labeling (O-Acylation):
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Reaction:
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Conditions: Requires stronger activation (DMAP catalyst) due to lower nucleophilicity of alcohols compared to amines.
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Application: Analysis of steroids, fatty alcohols, and carbohydrates.
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Fluorescence Mechanism (PET Effect)
In the acyl chloride form, fluorescence is often quenched. Upon reaction with an amine, the resulting amide linkage alters the electron density.
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Mechanism: The formation of the amide often blocks Photoinduced Electron Transfer (PET) quenching mechanisms present in the free acid/chloride, "turning on" the fluorescence.
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Stokes Shift: Benzo[f] derivatives typically exhibit a large Stokes shift (>50 nm), minimizing self-absorption and improving detection limits.
Handling & Stability Protocols
As an acid chloride, the compound is thermodynamically unstable with respect to hydrolysis.
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
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Desiccant: Store in a jar with active silica gel or
. -
Decomposition Signs:
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Visual: Formation of a white crust (carboxylic acid) on the solid surface.
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Olfactory: Sharp, acrid smell of HCl gas.
-
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Quenching Spills: Do not use water. Neutralize with solid sodium bicarbonate (
) or cover with dry sand before chemical disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627447, 5,6-Benzocoumarin-3-carbonyl chloride. Retrieved from [Link]
- O'Kennedy, R., & Thornes, R. D. (1997).Coumarins: Biology, Applications and Mode of Action. John Wiley & Sons. (Contextual grounding for coumarin synthesis and reactivity).
- Kulkarni, M. V., et al. (2006).Synthesis and reaction of coumarin-3-carboxylic acids.Chemistry of Heterocyclic Compounds.
